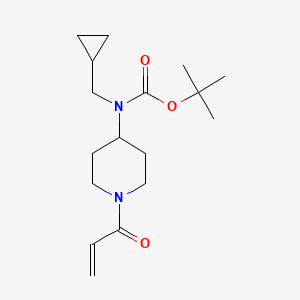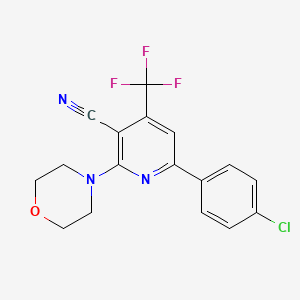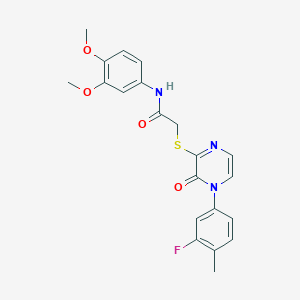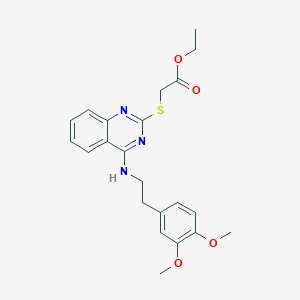
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, sulfonyl chloride, fluorophenyl, and methylphenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl chloride group is typically very reactive and could undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Reactivity
- 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride and similar compounds can undergo reactions with amines to build sulfonamides, which are efficient electrophilic reagents for nucleophilic substitution reactions. This property is useful for regioselective synthesis of various trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Photophysical Properties
- The sulfonyl group in these compounds, including derivatives with similar structures, can transmit electronic effects of substituents to the overall molecular π-electron system, affecting their spectral and luminescence properties. This makes them relevant in material sciences and sensing applications (Fedyunyaeva & Shershukov, 1993).
Structural and Molecular Studies
- Structural analysis of derivatives of 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride has been conducted, showing how steric effects and substituents influence molecular conformation and interactions. This is essential for understanding the behavior of these compounds in various environments and applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Applications in Material Sciences
- Some compounds structurally related to 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride are used in the synthesis of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability and low dielectric constants, making them valuable in electronic applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Photo-Degradation Studies
- Studies on the photo-degradation behavior of thiazole-containing compounds, including derivatives similar to 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride, provide insights into their stability and potential environmental impact. This information is crucial in pharmaceuticals and other applications where light exposure can affect compound integrity (Wu, Hong, & Vogt, 2007).
Antiviral and Antimicrobial Activities
- Certain derivatives of 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride exhibit antiviral and antimicrobial activities. This highlights their potential in the development of new drugs and treatments (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Based on its structure, it could potentially interfere with a variety of biochemical processes, such as signal transduction, enzyme activity, or protein synthesis. These are speculative and require experimental validation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
It’s possible that the compound could induce changes in cellular function or viability, but these effects would depend on the specific targets and mode of action, which are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S2/c1-10-2-4-12(5-3-10)15-19-16(23(17,20)21)14(22-15)11-6-8-13(18)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOAVHBWOFMJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)

![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)


![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)

